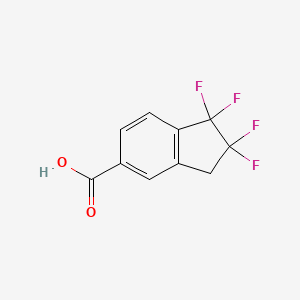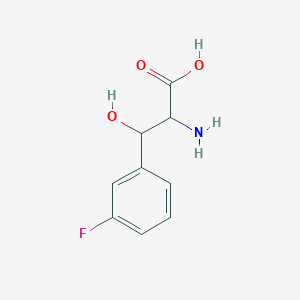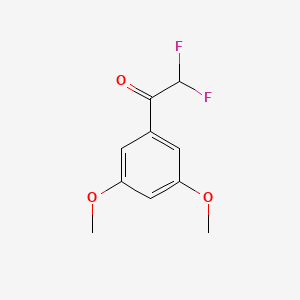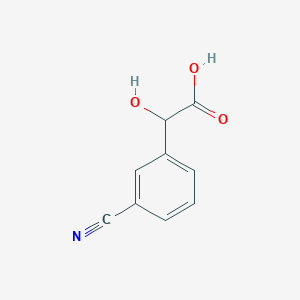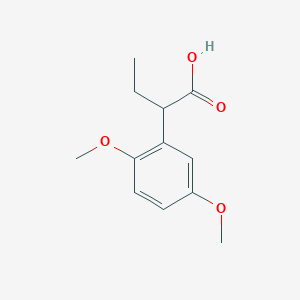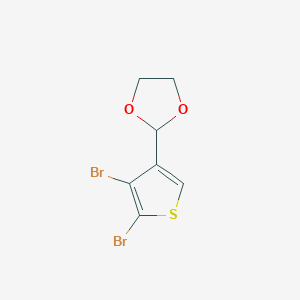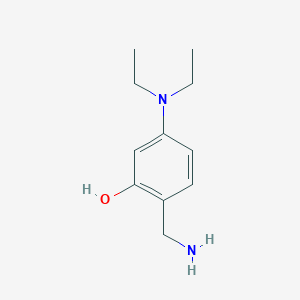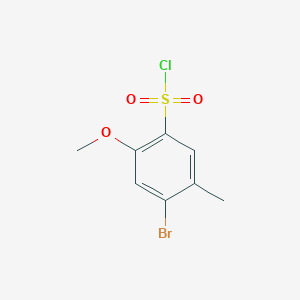
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO3S It is a derivative of benzene, featuring bromine, methoxy, methyl, and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-Bromo-2-methoxy-5-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-Bromo-2-methoxy-5-methylbenzene.
Sulfonylation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Pd/C and H2 gas under mild pressure.
Oxidation: KMnO4 in an acidic medium.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions.
Debrominated Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanocomposites, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of bioactive molecules. The bromine atom can also participate in various reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
4-Bromo-2-methoxy-1-methylbenzene: Shares the bromine and methoxy groups but lacks the sulfonyl chloride group.
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile: Contains similar functional groups but differs in the presence of an acetonitrile group.
Uniqueness: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications. This functional group allows for the formation of sulfonamide bonds, making the compound valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C8H8BrClO3S |
|---|---|
Molecular Weight |
299.57 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
WFMITGUMKPKFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


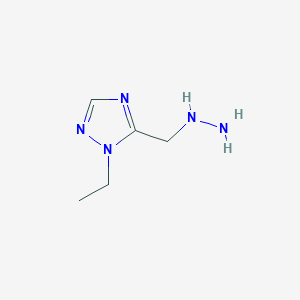
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
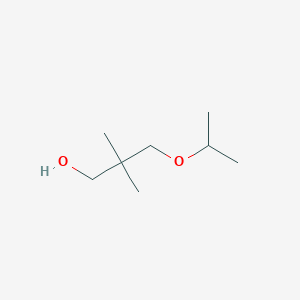

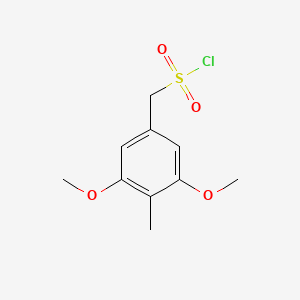
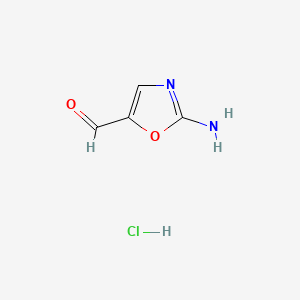
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
